4-Chlorothiophene-3-carbaldehyde

Description

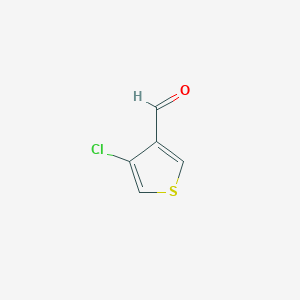

Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDGWCVDBWFTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297885 | |

| Record name | 4-Chloro-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-89-2 | |

| Record name | 4-Chloro-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorothiophene 3 Carbaldehyde

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 4-chlorothiophene-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-chlorothiophene (B103000), using a Vilsmeier reagent. wikipedia.orgchemeurope.comijpcbs.com The reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.comijpcbs.com The reaction proceeds by electrophilic aromatic substitution, where the electron-rich thiophene (B33073) ring attacks the electrophilic Vilsmeier reagent. organic-chemistry.orgchemistrysteps.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.orgchemeurope.com The temperature of the reaction is a critical parameter, often ranging from below 0°C to 80°C depending on the substrate's reactivity. jk-sci.com A patent from 1956 describes a similar process for preparing thiophene-2-aldehydes, highlighting the industrial relevance of this transformation. google.com

Another established pathway is through metalation followed by formylation . This method typically involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF. researchgate.netcommonorganicchemistry.com This technique is a common strategy for introducing a formyl group onto a variety of organic substrates. commonorganicchemistry.comcommonorganicchemistry.com The regioselectivity of the lithiation is crucial and is directed by the existing chloro-substituent on the thiophene ring.

Advanced and Sustainable Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. academie-sciences.frscholarsresearchlibrary.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. academie-sciences.frrsc.org For formylation reactions in general, solvent-free methods and the use of ultrasound irradiation are being explored to create milder and cleaner reaction conditions. academie-sciences.frajrconline.org

The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, represents another advanced strategy. uio.no For thiophene synthesis, the use of deep eutectic solvents, which are considered green alternatives to traditional ionic liquids, is also gaining traction. rsc.org Furthermore, the transformation of carbon dioxide, a greenhouse gas, into valuable chemicals like formamides (which are related to the reagents used in formylation) is an active area of research that aligns with sustainable chemistry goals. rsc.org While not yet specifically detailed for this compound, these general advancements in green chemistry and process intensification point toward future directions for its synthesis. academie-sciences.frscholarsresearchlibrary.comrsc.org

Regioselective Synthesis Strategies for Thiophene Carbaldehydes

Achieving the correct placement of the formyl group on the thiophene ring is a critical challenge. The synthesis of this compound requires the formylation of 3-chlorothiophene to occur specifically at the 3-position (adjacent to the chlorine atom).

The outcome of the Vilsmeier-Haack reaction on 3-substituted thiophenes is highly dependent on the nature of both the substituent and the Vilsmeier reagent itself. researchgate.net Studies on 3-methylthiophene (B123197) have shown that the choice of the formylating agent can dramatically alter the ratio of the resulting 2-formyl and 5-formyl isomers. researchgate.netresearchgate.net For 3-chlorothiophene, the chloro group acts as a deactivating but ortho,para-directing group. In the context of the thiophene ring, this directs the incoming electrophile. The formylation occurs preferentially at the most activated position, which, despite some steric hindrance, is the 3-position for electrophilic formylation. researchgate.net

In some cases, unusual ipso-formylation, where a substituent is replaced by the formyl group, has been observed under Vilsmeier-Haack conditions, particularly in electron-rich 2-chlorothiophenes with specific "push-pull" substituents. researchgate.net However, for standard 3-chlorothiophene, direct formylation is the expected pathway. The ability to control the position of functionalization is crucial, and methods for the regioselective synthesis of variously substituted thiophenes and other heterocycles are an area of continuous research. nih.govresearchgate.netnih.govorganic-chemistry.org

Mechanistic Investigations of Synthesis Reactions

The mechanism of the Vilsmeier-Haack reaction is a two-part process. chemistrysteps.com

Formation of the Vilsmeier Reagent : The reaction begins with the interaction of a substituted amide (like DMF) with an acid chloride (like POCl₃). This forms a highly electrophilic chloromethyliminium salt, which is the active formylating agent known as the Vilsmeier reagent. wikipedia.orgchemeurope.comchemistrysteps.com

Electrophilic Aromatic Substitution : The electron-rich thiophene ring then performs a nucleophilic attack on the carbon of the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.com This step forms a cation intermediate, often called a sigma complex. The loss of a proton from this intermediate restores the aromaticity of the thiophene ring. The resulting iminium salt is then hydrolyzed during the workup phase of the reaction to liberate the final aldehyde product. wikipedia.orgchemeurope.comjk-sci.com

The Vilsmeier reagent is a weaker electrophile compared to those used in other reactions like Friedel-Crafts acylation, which is why the Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems, including heterocycles like thiophene. chemistrysteps.comjk-sci.com The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com Mechanistic understanding, sometimes aided by computational studies, is key to predicting regioselectivity and optimizing reaction conditions for the synthesis of specific isomers like this compound. nih.gov

Chemical Reactivity and Transformation of 4 Chlorothiophene 3 Carbaldehyde

Aldehyde Group Functionalization

The aldehyde group of 4-Chlorothiophene-3-carbaldehyde is the primary site for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chlorothiophene-3-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, chemoselective oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids can be achieved using potassium tert-butoxide as an oxygen source. rsc.org This method is noted for its operational simplicity and high chemoselectivity, often allowing for the isolation of the product without the need for chromatographic purification. rsc.org

Another approach involves biocatalytic aerobic oxidation using aldehyde dehydrogenases (ALDHs). nih.gov This green chemistry method utilizes enzymes to catalyze the conversion of aldehydes to carboxylic acids with high chemoselectivity, operating under mild conditions in aqueous media. nih.gov While the thiophene (B33073) ring itself can be susceptible to oxidation under harsh conditions to form sulfoxides or sulfones, the selective oxidation of the aldehyde group is typically achievable under controlled conditions.

| Reactant | Reagent/Catalyst | Product | Key Features |

| This compound | Potassium tert-butoxide | 4-Chlorothiophene-3-carboxylic acid | Chemoselective, operationally simple, high yield. rsc.org |

| This compound | Aldehyde Dehydrogenase (ALDH) / O₂ | 4-Chlorothiophene-3-carboxylic acid | Biocatalytic, environmentally friendly, high chemoselectivity. nih.gov |

Reduction Reactions

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (4-chlorothiophen-3-yl)methanol. This transformation is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones and its operational simplicity. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the primary alcohol. masterorganicchemistry.com

Potassium borohydride (KBH₄) can also be utilized for similar reductions. google.com The general reaction proceeds with high efficiency, providing a straightforward route to the corresponding alcohol.

| Reactant | Reagent/Catalyst | Product | Key Features |

| This compound | Sodium Borohydride (NaBH₄) | (4-chlorothiophen-3-yl)methanol | Selective for aldehydes/ketones, mild conditions, high yield. masterorganicchemistry.comyoutube.com |

| This compound | Potassium Borohydride (KBH₄) | (4-chlorothiophen-3-yl)methanol | Similar to NaBH₄, effective for aldehyde reduction. google.com |

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are pivotal for carbon-carbon and carbon-nitrogen bond formation, leading to a wide range of more complex molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. mychemblog.com This reaction, when applied to this compound, provides a powerful tool for the synthesis of α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt like ammonium acetate. mychemblog.com

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are key reactants in this condensation. thermofisher.com Examples include malononitrile (B47326), diethyl malonate, and ethyl cyanoacetate. mychemblog.comthermofisher.com The reaction of this compound with an active methylene compound under basic catalysis leads to the formation of a substituted vinylthiophene derivative.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine | 2-((4-chlorothiophen-3-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Ammonium Acetate | Diethyl 2-((4-chlorothiophen-3-yl)methylene)malonate |

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. unsri.ac.id The reaction of this compound with a primary amine involves a nucleophilic addition to form an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable Schiff base. nih.gov This reaction is often catalyzed by a trace amount of acid. jocpr.com

A wide variety of primary amines, including substituted anilines, can be used to generate a library of Schiff base derivatives. These compounds are significant in coordination chemistry and as intermediates for the synthesis of other heterocyclic systems. unsri.ac.id

| Reactant 1 | Reactant 2 (Primary Amine) | Catalyst | Product Type (Schiff Base) |

| This compound | Aniline | Acetic Acid (cat.) | N-((4-chlorothiophen-3-yl)methylene)aniline |

| This compound | 4-Chloroaniline | Acetic Acid (cat.) | 4-chloro-N-((4-chlorothiophen-3-yl)methylene)aniline |

Derivatization to Thiosemicarbazones

The condensation of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives yields the corresponding thiosemicarbazones. nih.gov These compounds are of significant interest due to their wide range of biological activities and their utility as ligands in coordination chemistry. nih.govsci-hub.se The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the aldehyde, followed by elimination of a water molecule. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or with gentle heating. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Thiosemicarbazide | Methanol | 2-((4-chlorothiophen-3-yl)methylene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | Methanol | 2-((4-chlorothiophen-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide |

Halogen Atom Reactivity

The chlorine atom attached to the thiophene ring at the 4-position is a key site for chemical modification, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The thiophene ring, while aromatic, is considered electron-rich. However, the presence of the strongly electron-withdrawing carbaldehyde group at the 3-position significantly influences the electronic character of the ring. This deactivation facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon atom. For an SNAr reaction to proceed on a heteroaromatic halide, the ring often requires activation by an electron-withdrawing group. nih.gov

Reaction with Amine Nucleophiles: The chlorine atom of this compound can be displaced by various amine nucleophiles. For instance, reactions with primary and secondary amines, including cyclic amines like piperidine, can yield the corresponding 4-aminothiophene derivatives. Such substitutions on chloro-heterocycles are established methods for introducing nitrogen-containing functionalities. nih.govnih.gov The reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate, a related chloroheterocycle system, demonstrates the displacement of the chloride, often followed by ring transformations to form triazole derivatives. rsc.orgrsc.org A similar pathway is observed when this compound reacts with hydrazine derivatives, leading to the formation of condensed heterocyclic systems like thieno[3,2-c]pyrazoles. This transformation proceeds via an initial condensation with the aldehyde function, followed by an intramolecular nucleophilic substitution of the chlorine atom by the hydrazine moiety.

Reaction with Thiol Nucleophiles: The chlorine atom can also be substituted by sulfur-based nucleophiles. Reactions with thiols (mercaptans) in the presence of a base like potassium carbonate proceed to give 4-(alkylthio)- or 4-(arylthio)thiophene derivatives. nih.gov The general mechanism involves the attack of the thiolate anion on the carbon bearing the chlorine, passing through a Meisenheimer-like intermediate, before the expulsion of the chloride ion. researchgate.netresearchgate.net

The table below summarizes the types of nucleophilic substitution reactions involving the chlorine atom of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amines | Piperidine, Hydrazine | 4-Aminothiophene derivatives, Thieno[3,2-c]pyrazoles |

| Thiols | Thiophenol, Ethanethiol | 4-(Arylthio/Alkylthio)thiophene derivatives |

Thiophene Ring Functionalization

Beyond the reactivity of its substituents, the thiophene ring itself can be functionalized through the activation of its carbon-hydrogen bonds or by electrophilic attack.

Carbon-Hydrogen (C-H) Activation and Arylation Reactions

Direct C-H activation followed by arylation is a powerful, modern tool for forming carbon-carbon bonds, minimizing the need for pre-functionalized starting materials. nih.govkoreascience.kr For this compound, two C-H bonds are available for such functionalization: at the C-2 and C-5 positions.

However, direct C-H arylation of this compound is challenging and not widely reported in the literature. The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards typical electrophilic C-H activation pathways. Furthermore, palladium-catalyzed cross-coupling reactions, which are often employed for C-H arylation, could preferentially occur at the C-Cl bond via established mechanisms like the Suzuki-Miyaura youtube.comlibretexts.orgrsc.orgnih.gov or Sonogashira wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov couplings.

Should a direct C-H arylation be attempted, regioselectivity would be a key consideration. Based on the general reactivity patterns of substituted thiophenes, the C-5 position would be the most probable site for functionalization, followed by the C-2 position. These reactions typically require a palladium catalyst and a suitable directing group or specific reaction conditions to overcome the high activation barrier of the C-H bond. nih.govnih.gov

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the reactivity is strongly dictated by the existing substituents. The formyl group at the 3-position is a powerful deactivating group and a meta-director. In the context of the five-membered thiophene ring, this deactivation significantly reduces the ring's nucleophilicity, making further electrophilic substitution difficult.

Any potential electrophilic attack would be directed to the positions least deactivated by the aldehyde, which are the C-5 and C-2 positions. Of these, the C-5 position is generally favored in 3-substituted thiophenes. For example, the synthesis of the analogous 4-bromothiophene-3-carbaldehyde (B32767) can be achieved by the bromination of thiophene-3-carbaldehyde, indicating that the 4-position is accessible to electrophiles before the introduction of the halogen. However, once the 4-position is occupied by chlorine and the deactivating aldehyde is present at C-3, further electrophilic substitution, such as nitration or Friedel-Crafts reactions, would require harsh conditions and are not commonly documented for this specific substrate. The high reactivity of thiophene itself often leads to complex product mixtures under strong acidic conditions typical for nitration. mdpi.com

The table below outlines the potential thiophene ring functionalization reactions.

| Reaction Type | Position | Challenges and Considerations |

| C-H Arylation | C-5 or C-2 | Ring deactivation by formyl group; competition from C-Cl bond coupling. |

| Electrophilic Substitution | C-5 | Strong ring deactivation by the formyl group requires harsh reaction conditions. |

Computational Chemistry and Theoretical Studies on 4 Chlorothiophene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations for 4-Chlorothiophene-3-carbaldehyde would involve solving the Kohn-Sham equations to approximate the ground-state electron density of the molecule. From this electron density, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be determined.

The choice of functional and basis set is critical in DFT calculations. For a molecule like this compound, a hybrid functional such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT, paired with a Pople-style basis set like 6-311++G(d,p), would be appropriate for obtaining reliable results. nih.gov The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the sulfur and chlorine atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron distribution around the atoms.

DFT calculations on related thiophene (B33073) derivatives have demonstrated the significant influence of substituents on the electronic properties of the thiophene ring. mdpi.com The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group in this compound is expected to lead to a notable redistribution of electron density within the molecule.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is anticipated to be localized primarily on the thiophene ring, which is rich in π-electrons. However, the presence of the electron-withdrawing chlorine and carbaldehyde substituents would likely lower the energy of the HOMO compared to unsubstituted thiophene. Conversely, the LUMO is expected to be centered on the carbaldehyde group, particularly the C=O bond, as well as the C-Cl bond, reflecting the electrophilic nature of these sites.

Computational studies on similar aromatic aldehydes have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the aromatic ring. elsevierpure.com For instance, the introduction of electron-withdrawing groups generally leads to a decrease in the HOMO-LUMO gap, making the molecule more reactive.

Table 1: Representative HOMO-LUMO Energies and Gaps for Related Aromatic Aldehydes (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.89 | -1.87 | 5.02 |

| 4-Chlorobenzaldehyde | -7.05 | -2.13 | 4.92 |

| Thiophene-3-carbaldehyde | -6.54 | -1.98 | 4.56 |

Note: The values in this table are illustrative and based on typical DFT calculations for these compounds. The exact values can vary depending on the computational method and basis set used.

Thermodynamic Parameter Calculations

Computational chemistry can be employed to calculate various thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These calculations are typically performed by combining the electronic energy obtained from DFT with vibrational frequency calculations. The vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature.

Experimental studies on the thermodynamic properties of substituted thiophenes, such as 3-methylthiophene (B123197), have provided valuable data that can be used to benchmark computational methods. osti.gov For this compound, accurate theoretical predictions of its thermodynamic properties would be crucial for understanding its stability and behavior in chemical reactions.

Table 2: Calculated Thermodynamic Parameters for Thiophene and a Substituted Thiophene at 298.15 K

| Compound | ΔHf° (kcal/mol) | S° (cal/mol·K) |

| Thiophene | 27.9 | 69.5 |

| 2-Chlorothiophene | 17.5 | 76.2 |

Note: These values are representative and intended to illustrate the type of data obtained from computational studies.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms with the lowest possible energy. The resulting optimized geometry corresponds to the most stable conformation of the molecule.

Conformational analysis is particularly important for this compound due to the rotational freedom of the carbaldehyde group around the C-C single bond connecting it to the thiophene ring. This rotation can lead to different conformers, such as the syn and anti forms, where the aldehyde proton is oriented towards or away from the sulfur atom of the thiophene ring, respectively. Computational methods can be used to calculate the relative energies of these conformers to determine which is more stable and the energy barrier for their interconversion.

Studies on related heterocyclic aldehydes have shown that the relative stability of different conformers can be influenced by subtle electronic and steric effects. researchgate.net

Simulated Spectroscopic Data and Validation

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Simulated Infrared (IR) Spectra: By performing vibrational frequency calculations on the optimized geometry of this compound, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. Key vibrational frequencies to analyze for this molecule would include the C=O stretching frequency of the aldehyde group, the C-Cl stretching frequency, and the various C-H and C-S stretching and bending modes of the thiophene ring. Comparing the simulated spectrum with an experimental one can serve as a validation of the computational method used. nih.gov

Simulated Nuclear Magnetic resonance (NMR) Spectra: NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the structural elucidation and assignment of NMR signals. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe of the accuracy of the computed electronic structure.

Mechanistic Insights from Computational Models

Computational models can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org

For example, the reactivity of the carbaldehyde group in nucleophilic addition reactions or the susceptibility of the thiophene ring to electrophilic or nucleophilic aromatic substitution could be investigated. Computational studies could elucidate the role of the chlorine substituent in directing the regioselectivity of such reactions. While specific mechanistic studies on this compound are scarce, research on the reaction mechanisms of other substituted thiophenes provides a framework for how such investigations could be approached. nih.gov

Applications of 4 Chlorothiophene 3 Carbaldehyde As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Frameworks

The reactivity of the aldehyde and the chloro-substituted thiophene (B33073) ring in 4-chlorothiophene-3-carbaldehyde makes it an ideal precursor for the synthesis of various heterocyclic compounds. The aldehyde group readily participates in condensation reactions, while the chlorine atom can be involved in substitution or coupling reactions, enabling the formation of more complex ring systems.

This compound is a key building block in the synthesis of thienoquinolines, a class of fused heterocyclic compounds with significant biological activities. The synthesis often involves a multi-step process where the aldehyde group is first transformed, followed by cyclization reactions that form the quinoline (B57606) ring fused to the thiophene core. For instance, it can be used to synthesize 2-chloroquinoline-3-carbaldehydes which are precursors to various quinoline-based heterocycles. researchgate.net

A general synthetic approach involves the condensation of this compound with an appropriate amine to form an enamine or imine, which then undergoes an intramolecular cyclization to yield the thienoquinoline scaffold. The specific reaction conditions and the nature of the reactants determine the final structure and substitution pattern of the resulting thienoquinoline.

The aldehyde functionality of this compound is instrumental in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and thiazoles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from this compound through condensation reactions with hydrazine (B178648) derivatives. The reaction typically proceeds via the formation of a hydrazone, which then undergoes cyclization to form the pyrazole ring. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes from hydrazones, which can then be used in further synthetic transformations. researchgate.netresearchgate.net While direct synthesis from this compound is plausible, many reported syntheses of pyrazoles utilize other substituted aldehydes in multi-component reactions. For example, a three-component reaction of an aldehyde, a pyrazolone (B3327878) derivative, and malononitrile (B47326) can yield pyrano[2,3-c]pyrazoles. nih.gov

Thiazoles: The synthesis of thiazoles often involves the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. youtube.com this compound can be a precursor to the necessary components for thiazole synthesis. For example, it can be used to create a substituted thioamide or an α-halocarbonyl compound through appropriate chemical modifications. The resulting thiazoles can bear the 4-chlorothienyl substituent, influencing their biological and material properties.

Role in Medicinal Chemistry Intermediates

This compound serves as a valuable intermediate in the synthesis of molecules with potential therapeutic applications. The thiophene ring is a known bioisostere for the benzene (B151609) ring and is present in numerous marketed drugs. The presence of the chloro and aldehyde functionalities allows for the introduction of diverse pharmacophores, leading to the generation of libraries of compounds for drug discovery screening.

Derivatives of this aldehyde are used to synthesize compounds with a wide range of biological activities, including antimicrobial and anticancer properties. For example, pyrazole-containing compounds derived from similar carbaldehydes have shown potential as antimicrobial, anti-inflammatory, and antitumor agents. umich.edu The ability to generate diverse molecular structures from this single precursor makes it a significant tool in the development of new medicinal agents.

Table 1: Examples of Biologically Active Heterocycles Derived from Aldehyde Precursors

| Heterocyclic Core | Precursor Type | Potential Biological Activity |

| Pyrano[2,3-c]pyrazoles | Substituted Aldehydes | Kinase inhibition, Anti-glioma |

| Pyrazoles | Pyrazole-3(4)-carbaldehydes | Antimicrobial, Anti-inflammatory, Antitumor |

| Thiazoles | α-Halo Carbonyls and Thioamides | Various therapeutic applications |

| Quinolines | 2-Chloroquinoline-3-carbaldehydes | Antimalarial, Antibacterial, Anticancer |

Contributions to Materials Science and Organic Electronics

The structural features of this compound make it a promising candidate for the synthesis of advanced materials with applications in organic electronics. The thiophene unit is a well-known electron-rich aromatic system that can facilitate charge transport, a key property for organic semiconductors.

The aldehyde group of this compound can be utilized in polymerization reactions to form π-conjugated polymers. These polymers, containing alternating single and double bonds, exhibit interesting electronic and optical properties. The presence of the thiophene ring in the polymer backbone contributes to the delocalization of π-electrons, which is essential for conductivity.

Various polymerization techniques, such as Wittig reactions or Knoevenagel condensations, can be employed to incorporate the this compound unit into a polymer chain. The resulting polymers can be investigated for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Aldehydes are common linkers in the synthesis of COFs, particularly in the formation of imine-linked frameworks through condensation with amine linkers. tcichemicals.com

This compound, with its reactive aldehyde group, can serve as a monomer in the synthesis of novel COFs. The incorporation of the chlorothiophene unit into the COF structure could impart specific properties, such as enhanced chemical stability or tailored electronic characteristics. The synthesis of COFs from acetals and amines has also been demonstrated, providing an alternative route for constructing these frameworks. rsc.org The resulting thiophene-based COFs could find applications in gas storage, separation, and catalysis.

Q & A

Q. What are the standard synthetic routes for 4-Chlorothiophene-3-carbaldehyde?

The synthesis of this compound typically involves condensation reactions using precursors like chlorinated aromatic aldehydes and heterocyclic amines. For example, analogous methods to those used for 6-(4-Chlorophenyl)oxazolo derivatives involve condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization . Catalysts such as palladium or copper are often employed, with solvents like dimethylformamide (DMF) or toluene under controlled temperatures. Purification may involve recrystallization or column chromatography to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm molecular structure and substituent positions. For example, δH values for aromatic protons typically range between 7.2–8.5 ppm .

- Infrared (IR) Spectroscopy : Peaks near 1680–1700 cm indicate the aldehyde functional group .

- X-ray Crystallography : For definitive structural elucidation, SHELX software is widely used for small-molecule refinement .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from heat and moisture.

- Disposal : Segregate waste and collaborate with certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents like DMF improve solubility but may require post-reaction neutralization.

- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions.

- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers address discrepancies in NMR or IR data during characterization?

- Validation : Cross-check with computational tools (e.g., density functional theory (DFT) for predicted NMR shifts).

- Iterative Analysis : Repeat experiments under identical conditions to rule out human error.

- Contradiction Resolution : Apply systematic frameworks (e.g., root-cause analysis) to identify sources of variability, such as impurities or solvent artifacts .

Q. What computational methods are effective for predicting the reactivity of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets or solvents.

- Docking Studies : Predict binding affinities in drug discovery contexts.

- Quantum Mechanical Calculations : Use software like Gaussian or ORCA to analyze electronic properties (e.g., frontier molecular orbitals) that influence reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.